BenchChemオンラインストアへようこそ!

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug Design Physicochemical Profiling

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1936401-01-2) is a fluorinated pyrazole-4-carbaldehyde building block with molecular formula C₇H₇F₃N₂O and molecular weight 192.14 g/mol. Its structure features a 5-methyl substituent and an N¹‑(2,2,2‑trifluoroethyl) group, distinguishing it from non-fluorinated and regioisomeric analogs.

Molecular Formula C7H7F3N2O
Molecular Weight 192.141
CAS No. 1936401-01-2
Cat. No. B2945675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
CAS1936401-01-2
Molecular FormulaC7H7F3N2O
Molecular Weight192.141
Structural Identifiers
SMILESCC1=C(C=NN1CC(F)(F)F)C=O
InChIInChI=1S/C7H7F3N2O/c1-5-6(3-13)2-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3
InChIKeyKURRERTXGKKPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde – Procurement-Oriented Physicochemical and Structural Profile for Research Supply Decisions


5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1936401-01-2) is a fluorinated pyrazole-4-carbaldehyde building block with molecular formula C₇H₇F₃N₂O and molecular weight 192.14 g/mol . Its structure features a 5-methyl substituent and an N¹‑(2,2,2‑trifluoroethyl) group, distinguishing it from non-fluorinated and regioisomeric analogs. The compound is supplied primarily as a research intermediate for medicinal chemistry and agrochemical synthesis, with reported purity specifications typically ≥95% (HPLC) . Predicted physicochemical properties include XLogP3 1.1, topological polar surface area 34.9 Ų, boiling point 223.2 ± 40.0 °C, and pKa –0.05 ± 0.10 .

Why 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Common Pyrazole-4-carbaldehyde Analogs


Generic substitution among pyrazole-4-carbaldehyde congeners is precluded by the strong dependence of key molecular properties—lipophilicity, hydrogen-bonding capacity, and steric environment—on both the N¹‑alkyl substituent and the position of ring methylation. The 2,2,2‑trifluoroethyl group imparts a distinct electronic profile (pKa –0.05 vs. –0.63 to –0.16 for close analogs) and significantly increases logP relative to non‑fluorinated congeners (XLogP3 1.1 vs. LogP ~0.53 for 5‑methyl‑1H‑pyrazole‑4‑carbaldehyde) . Regioisomeric methyl placement (3‑ vs. 5‑position) further alters steric and electronic features that control reactivity in condensation, reductive amination, and metal‑catalyzed coupling reactions [1]. Consequently, even structurally similar compounds cannot be interchanged without re‑optimizing synthetic routes or sacrificing target‑specific binding interactions in downstream bioactive molecules. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence for 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Relative to Closest Analogs


Lipophilicity Increase (XLogP3) vs. Non-Fluorinated 5-Methyl-1H-pyrazole-4-carbaldehyde

The target compound exhibits XLogP3 1.1, which is markedly higher than the LogP of 0.53 reported for the non-fluorinated analog 5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1395070-81-1) . This ~0.6 log-unit increase corresponds to an approximately four-fold greater partition coefficient, attributable to the N¹‑trifluoroethyl moiety. Increased lipophilicity is a critical parameter for membrane permeability and is often engineered into CNS‑penetrant and intracellular-targeting small molecules.

Lipophilicity Drug Design Physicochemical Profiling

Reduced Topological Polar Surface Area (TPSA) vs. Non-Fluorinated Analog

The target compound possesses a topological polar surface area (TPSA) of 34.9 Ų, substantially lower than the 45.7 Ų reported for the non-fluorinated analog 5-methyl-1H-pyrazole-4-carbaldehyde . This ~10.8 Ų reduction is driven by replacement of the N¹‑H hydrogen-bond donor with the trifluoroethyl group. TPSA values below 60 Ų are generally associated with favorable passive oral absorption, and the lower TPSA of the fluorinated compound suggests improved membrane permeation potential.

Polar Surface Area Drug-Likeness Passive Permeability

Distinct pKa Profile vs. Des-methyl and Regioisomeric Analogs

The predicted pKa of the target compound is –0.05 ± 0.10, which is notably less acidic than the des‑methyl analog 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (pKa –0.63 ± 0.10) and subtly distinct from the 3-methyl regioisomer (pKa –0.16 ± 0.10) . This pKa hierarchy reflects the electron-donating effect of the 5-methyl group on the pyrazole ring, modulating the basicity of the heterocyclic nitrogen atoms. Such differences influence protonation state under physiological and reaction conditions, affecting solubility, salt formation, and nucleophilic/electrophilic reaction pathways.

pKa Ionization State Reactivity

Specific Utility as a Key Intermediate in a Patented Bicyclocarboxamide Synthesis

The compound has been explicitly employed as a synthetic intermediate in the preparation of substituted bicyclocarboxamide derivatives claimed in patent WO2008059370A8 (assigned to Pfizer/Renovis) [1][2]. In this patent, 1-(5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethanone—derivable from the target aldehyde—undergoes reductive amination to yield chiral 1-[5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-N-[(1R)-1-phenylethyl]ethanamine, representing a defined entry into a specific chemical series. In contrast, no equivalent patent documentation was identified for the non‑fluorinated or des‑methyl analogs being used in the same bicyclocarboxamide scaffold.

Patent Evidence Synthetic Intermediate Pharmaceutical Lead

Validated Application Scenarios for 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde in Research and Industrial Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Enhanced Lipophilicity

This aldehyde is suited as a fragment or late-stage functionalization handle in CNS drug discovery programs where the LogP advantage of ~0.57 units over non-fluorinated 5-methyl-1H-pyrazole-4-carbaldehyde supports improved passive blood–brain barrier permeability. The reduced TPSA (34.9 vs. 45.7 Ų) further aligns with CNS drug-likeness guidelines.

Synthetic Route Scouting for Bicyclocarboxamide-Derived Therapeutic Candidates

Procurement of this specific building block is justified when replicating or expanding upon the chemical series disclosed in WO2008059370A8 [1], where the compound serves as a direct precursor to chiral amine intermediates. Use of non‑fluorinated or regioisomeric analogs would require de novo route development and may yield different pharmacological profiles.

Physicochemical Property-Driven Building Block Selection in Parallel Library Synthesis

When designing parallel libraries where systematic variation of lipophilicity and pKa is desired, this compound offers a quantifiably distinct profile (XLogP3 1.1, pKa –0.05) compared to the des‑methyl analog (pKa –0.63, XLogP3 0.7) and the 3-methyl regioisomer (pKa –0.16). This enables precise tuning of compound properties within a scaffold-hopping or matched-pair analysis strategy.

Agrochemical Intermediate Discovery Leveraging Fluorinated Pyrazole Aldehydes

Fluorinated pyrazole-4-carbaldehydes are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. The specific 5‑methyl‑N‑trifluoroethyl substitution pattern may confer favorable volatility and metabolic stability properties, warranting evaluation in agrochemical lead generation where fluorine incorporation is a known optimization tactic.

Quote Request

Request a Quote for 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.